molecular formula C13H17FN2O B2606040 (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone CAS No. 1153288-19-7

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone

Cat. No. B2606040
CAS RN: 1153288-19-7
M. Wt: 236.29
InChI Key: YUVABIMESSBNOY-UHFFFAOYSA-N
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Description

“(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone” is a chemical compound with the formula C13H17FN2O and a molecular weight of 236.29 . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone”, such as its density, melting point, and boiling point, are not specified in the sources I found .

Scientific Research Applications

Chemical Synthesis and Characterization

Recent studies have developed methods for the synthesis and characterization of novel compounds with potential therapeutic applications. For instance, the synthesis of novel derivatives, such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone, has been reported. These compounds were evaluated for their anticonvulsant activities, with some showing promising results comparable to established drugs like phenytoin (Malik & Khan, 2014).

Antitumor Activity

Synthesis and biological evaluation of compounds with potential antitumor properties have also been explored. The synthesis of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone and its derivatives have shown inhibition on the proliferation of various cancer cell lines, indicating their potential as anticancer agents (Tang & Fu, 2018).

Pharmacological Research

Pharmacological research has identified compounds like (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone as potential inhibitors of enzymes or receptors implicated in disease pathways. For instance, derivatives have been investigated for their inhibitory activity against acetylcholinesterase, a key enzyme in the treatment of Alzheimer's disease, showing significant inhibitory effects and providing a basis for further drug development (Saeedi et al., 2019).

Drug Design and Synthesis

The design and synthesis of novel compounds for targeting specific receptors or enzymes have been a major area of application. For example, efforts to create selective inhibitors for protein kinase B (PKB) as potential therapeutic agents for cancer and other diseases have led to the development of novel azepane derivatives, demonstrating the versatility of (5-Amino-2-fluorophenyl)(azepan-1-yl)methanone in medicinal chemistry (Breitenlechner et al., 2004).

properties

IUPAC Name

(5-amino-2-fluorophenyl)-(azepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-12-6-5-10(15)9-11(12)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVABIMESSBNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-fluorophenyl)(azepan-1-yl)methanone

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